molecular formula C18H20N4O3S2 B4650756 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole

4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole

Cat. No. B4650756
M. Wt: 404.5 g/mol
InChI Key: PEXFGQOCFDVAPI-UHFFFAOYSA-N
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Description

4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole is a chemical compound that belongs to the family of benzothiadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole is not fully understood. However, it has been proposed that the compound inhibits the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as pH regulation and ion transport. It has also been suggested that the compound induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the proliferation and migration of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase. It also has potential neuroprotective effects and may improve cognitive function in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole in lab experiments include its potent antitumor activity, potential neuroprotective effects, and ability to inhibit the activity of carbonic anhydrase. However, the limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole. These include:
1. Further studies to understand its mechanism of action and potential targets for therapeutic intervention.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Exploration of its potential applications in other fields such as agriculture and material science.
4. Development of analogs and derivatives with improved pharmacological properties.
5. Clinical trials to evaluate its efficacy and safety in the treatment of cancer and neurodegenerative diseases.
Conclusion:
4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole is a promising chemical compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. It exhibits potent antitumor activity, potential neuroprotective effects, and the ability to inhibit the activity of carbonic anhydrase. However, further studies are needed to fully understand its mechanism of action and potential targets for therapeutic intervention. The development of more efficient synthesis methods and analogs with improved pharmacological properties may also lead to the discovery of new drugs for the treatment of cancer and neurodegenerative diseases.

Scientific Research Applications

4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-5-methyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-13-7-8-14-17(20-26-19-14)18(13)27(23,24)22-11-9-21(10-12-22)15-5-3-4-6-16(15)25-2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXFGQOCFDVAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-Methoxyphenyl)-1-piperazinyl]sulfonyl}-5-methyl-2,1,3-benzothiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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